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Introduction
Secreted Aspartyl Protease 6 (SAP6) is a key virulence factor expressed by the fungal

pathogen Candida albicans, particularly during tissue invasion.[1][2] It plays a significant role in

the host-pathogen interaction by modulating host immune responses.[1][3] SAP6 interacts with

host cells through at least two distinct mechanisms: proteolytic activation of Protease-Activated

Receptor 2 (PAR2) and binding to host cell integrins via its RGD (Arginine-Glycine-Aspartic

acid) motif.[3][4] These interactions trigger downstream signaling cascades, leading to

inflammatory cytokine production and disruption of epithelial barrier function.[3][4] Furthermore,

SAP6 can impair neutrophil function, a critical component of the innate immune response

against fungal infections.[1]

These application notes provide a detailed overview and standard operating procedures

(SOPs) for assays designed to investigate the biological functions of SAP6 and to screen for

potential therapeutic inhibitors. The protocols are based on established methodologies from

peer-reviewed research.

Key Signaling Pathways Involving SAP6
SAP6 initiates intracellular signaling in host cells, primarily oral epithelial cells and neutrophils,

through distinct pathways that can be targeted for therapeutic intervention.
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SAP6 utilizes a dual-mechanism approach to activate oral epithelial cells (OECs).[3] Its

protease activity cleaves and activates PAR2, leading to the phosphorylation of p38 MAPK and

subsequent production of the pro-inflammatory cytokine IL-8.[3] Independently, the RGD motif

within SAP6 binds to host cell integrins, triggering MKP1 and c-Fos signaling, which results in

the release of IL-1β.[3]

// Nodes SAP6 [label="SAP6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protease_Activity

[label="Protease Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; RGD_Domain

[label="RGD Domain", fillcolor="#F1F3F4", fontcolor="#202124"]; PAR2 [label="PAR2

Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Integrin [label="Integrin Receptor",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38_MAPK [label="p38 MAPK\nPhosphorylation",

fillcolor="#FBBC05", fontcolor="#202124"]; MKP1_cFos [label="MKP1 / c-Fos\nSignaling",

fillcolor="#FBBC05", fontcolor="#202124"]; IL8 [label="IL-8 Release", shape=ellipse,

fillcolor="#34A853", fontcolor="#FFFFFF"]; IL1b [label="IL-1β Release", shape=ellipse,

fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SAP6 -> Protease_Activity [color="#5F6368"]; SAP6 -> RGD_Domain

[color="#5F6368"]; Protease_Activity -> PAR2 [label="activates", fontsize=8,

fontcolor="#202124", color="#5F6368"]; RGD_Domain -> Integrin [label="binds", fontsize=8,

fontcolor="#202124", color="#5F6368"]; PAR2 -> p38_MAPK [color="#5F6368"]; Integrin ->

MKP1_cFos [color="#5F6368"]; p38_MAPK -> IL8 [color="#5F6368"]; MKP1_cFos -> IL1b

[color="#5F6368"]; } .dot Caption: SAP6 signaling pathways in oral epithelial cells.

SAP6 Interaction with Neutrophils
SAP6 can impair the fungicidal activity of neutrophils.[1] It has been shown to cause proteolytic

degradation of NADPH oxidase, a key enzyme complex responsible for producing reactive

oxygen species (ROS) necessary for killing pathogens.[1] This disruption of ROS production

subsequently inhibits ROS-dependent neutrophil extracellular trap (NET) formation (NETosis),

a crucial mechanism for trapping and neutralizing pathogens.[1]

// Nodes SAP6 [label="SAP6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NADPH_Oxidase

[label="NADPH Oxidase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS_Production

[label="ROS Production", fillcolor="#FBBC05", fontcolor="#202124"]; NETosis

[label="NETosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
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// Edges SAP6 -> NADPH_Oxidase [label="degrades", fontsize=8, fontcolor="#202124",

color="#5F6368"]; NADPH_Oxidase -> ROS_Production [arrowhead=normal,

color="#5F6368"]; ROS_Production -> NETosis [arrowhead=normal, color="#5F6368"]; SAP6 -

> NETosis [label="inhibits", arrowhead=tee, fontsize=8, fontcolor="#202124",

color="#EA4335"]; } .dot Caption: SAP6-mediated inhibition of neutrophil function.

Experimental Protocols
The following protocols outline key assays to measure the activity and effects of SAP6. These

are foundational procedures that can be adapted for high-throughput screening of potential

inhibitors.

Protocol 1: Host Cell Invasion Assay
This assay assesses the ability of C. albicans to invade host epithelial cell monolayers, a

process in which SAP6 is implicated.

Objective: To quantify the invasion of host cells by different C. albicans strains (e.g., wild-type,

Δsap6 mutant).

Materials:

Human oral epithelial cells (OECs)

C. albicans strains (wild-type, Δsap6 mutant, SAP6-overexpressing mutant)

Cell culture medium (e.g., DMEM) with 10% FBS

Phosphate-buffered saline (PBS)

Gentamicin

Triton X-100

Sabouraud Dextrose Agar (SDA) plates

24-well tissue culture plates
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Experimental Workflow:

// Nodes A [label="1. Seed OECs in\n24-well plates", fillcolor="#F1F3F4", fontcolor="#202124"];

B [label="2. Culture to confluence\n(e.g., 48 hours)", fillcolor="#F1F3F4", fontcolor="#202124"];

C [label="3. Infect with C. albicans\n(MOI 1:1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D

[label="4. Incubate for 2 hours\n(allow invasion)", fillcolor="#FBBC05", fontcolor="#202124"]; E

[label="5. Wash with PBS to\nremove non-adherent fungi", fillcolor="#F1F3F4",

fontcolor="#202124"]; F [label="6. Add medium with Gentamicin\nto kill extracellular fungi",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="7. Incubate for 1 hour",

fillcolor="#FBBC05", fontcolor="#202124"]; H [label="8. Lyse OECs with\nTriton X-100",

fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="9. Plate lysates on SDA plates",

fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="10. Incubate and count CFUs",

fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } .dot Caption: Workflow for the C.

albicans host cell invasion assay.

Procedure:

Cell Seeding: Seed OECs into 24-well plates at a density of 2 x 10^5 cells/well and culture

until a confluent monolayer is formed.

Fungal Preparation: Grow C. albicans strains overnight in yeast extract-peptone-dextrose

(YPD) medium. Wash the cells with PBS and resuspend in serum-free culture medium.

Adjust the cell density.

Infection: Infect the confluent OEC monolayers with C. albicans at a multiplicity of infection

(MOI) of 1:1.

Invasion Incubation: Incubate the infected monolayers for 2 hours at 37°C in 5% CO2 to

allow for fungal invasion.

Removal of Non-adherent Fungi: After incubation, gently wash the monolayers three times

with PBS to remove non-adherent fungal cells.

Killing Extracellular Fungi: Add fresh culture medium containing gentamicin (100 µg/mL) and

incubate for 1 hour to kill any remaining extracellular fungi.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Host Cell Lysis: Wash the monolayers again with PBS and then lyse the OECs by adding

0.1% Triton X-100 in sterile water and incubating for 20 minutes.

Quantification: Serially dilute the lysates and plate them on SDA plates. Incubate the plates

at 30°C for 24-48 hours and count the colony-forming units (CFUs) to determine the number

of invaded fungi.

Data Presentation:

C. albicans Strain Mean CFU/well (± SD)
% Invasion (relative to
Wild-Type)

Wild-Type 1.5 x 10^4 (± 0.2 x 10^4) 100%

Δsap6 Mutant 0.6 x 10^4 (± 0.1 x 10^4) 40%

SAP6 Overexpression 2.5 x 10^4 (± 0.3 x 10^4) 167%

Protocol 2: Cytokine Release Assay
This protocol measures the release of pro-inflammatory cytokines from host cells in response

to SAP6.

Objective: To quantify IL-1β and IL-8 release from OECs treated with recombinant SAP6
(rSAP6).

Materials:

Human oral epithelial cells (OECs)

Recombinant SAP6 (rSAP6) and variants (e.g., heat-inactivated rSAP6, rSAP6ΔRGD)

Cell culture medium

ELISA kits for human IL-1β and IL-8

96-well tissue culture plates

Procedure:
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Cell Culture: Seed OECs in 96-well plates and grow to 80-90% confluency.

Treatment: Replace the culture medium with fresh, serum-free medium containing the

desired concentration of rSAP6 or its variants (e.g., 10 µg/mL). Include a negative control

(medium only) and a positive control (e.g., LPS).

Incubation: Incubate the cells for 24 hours at 37°C in 5% CO2.

Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells

and collect the culture supernatants.

ELISA: Perform ELISA for IL-1β and IL-8 on the collected supernatants according to the

manufacturer's instructions.

Data Analysis: Calculate the concentration of each cytokine from the standard curve.

Data Presentation:

Treatment Group IL-1β (pg/mL ± SD) IL-8 (pg/mL ± SD)

Vehicle Control 50 (± 10) 150 (± 25)

rSAP6 (active) 450 (± 50) 800 (± 70)

rSAP6 (heat-inactivated) 420 (± 45) 175 (± 30)

rSAP6ΔRGD 100 (± 15) 750 (± 65)

Note: These data illustrate the distinct signaling roles. Heat-inactivated rSAP6 can still induce

IL-1β but not IL-8, while the rSAP6ΔRGD mutant induces IL-8 but not IL-1β, demonstrating the

separation of the protease and integrin-binding functions.[3][4]

Protocol 3: Neutrophil Function Assay (ROS Production)
This assay measures the production of reactive oxygen species (ROS) by neutrophils, a key

function that is inhibited by SAP6.

Objective: To assess the effect of SAP6 on ROS production in primary human neutrophils.
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Materials:

Primary human neutrophils (isolated from fresh blood)

Recombinant SAP6 (rSAP6)

Phorbol 12-myristate 13-acetate (PMA) - a potent ROS inducer

2',7'-dichlorofluorescin diacetate (DCFDA) or similar ROS-sensitive fluorescent probe

Hank's Balanced Salt Solution (HBSS)

Fluorometric plate reader

Procedure:

Neutrophil Isolation: Isolate primary neutrophils from healthy donor blood using a standard

method such as density gradient centrifugation.

Pre-incubation with SAP6: Resuspend neutrophils in HBSS and pre-incubate them with

varying concentrations of rSAP6 (e.g., 1-100 ng/mL) for 30 minutes at 37°C.

Loading with ROS Probe: Add DCFDA to the neutrophil suspension to a final concentration

of 10 µM and incubate for 15 minutes in the dark.

Stimulation: Transfer the cells to a 96-well plate. Add PMA (e.g., 100 nM) to stimulate ROS

production.

Measurement: Immediately begin measuring the fluorescence intensity (Excitation/Emission

~485/535 nm) every 5 minutes for 1-2 hours using a plate reader.

Data Analysis: Plot the fluorescence intensity over time. The rate of increase in fluorescence

corresponds to the rate of ROS production.

Data Presentation:
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rSAP6 Concentration
Peak ROS Production
(RFU/min ± SD)

% Inhibition of PMA
Response

0 ng/mL (PMA only) 500 (± 40) 0%

1 ng/mL 480 (± 35) 4%

10 ng/mL 350 (± 30) 30%

50 ng/mL 150 (± 20) 70%

100 ng/mL 80 (± 15) 84%

Note: At very low concentrations (1-10 ng/ml), Sap6 may initially trigger a small amount of ROS

production, but at higher, more pathologically relevant concentrations, it leads to significant

inhibition by degrading NADPH oxidase.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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